

"Methyl 9-acridinecarboxylate" CAS number 5132-81-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 9-acridinecarboxylate**

Cat. No.: **B026406**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 9-acridinecarboxylate** (CAS: 5132-81-0)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **Methyl 9-acridinecarboxylate**. Moving beyond a simple data sheet, this document provides synthesized insights into its chemical properties, a robust protocol for its synthesis, and its application as a molecular scaffold, particularly in the context of DNA intercalation—a cornerstone of acridine chemistry in therapeutic development.

Core Molecular Profile and Physicochemical Properties

Methyl 9-acridinecarboxylate is a heterocyclic aromatic compound featuring a central acridine nucleus with a methyl ester group at the 9-position. The acridine core is a planar, electron-deficient system that is fundamental to its chemical behavior and biological applications. The planar structure is a critical determinant for its primary mechanism of biological action: intercalation into double-stranded DNA.

The compound presents as a yellow solid and is soluble in organic solvents like chloroform.^[1] ^[2] Its stability is generally good under standard laboratory conditions, though like many acridine derivatives, it should be protected from prolonged exposure to strong light to prevent potential photodegradation.^[3]

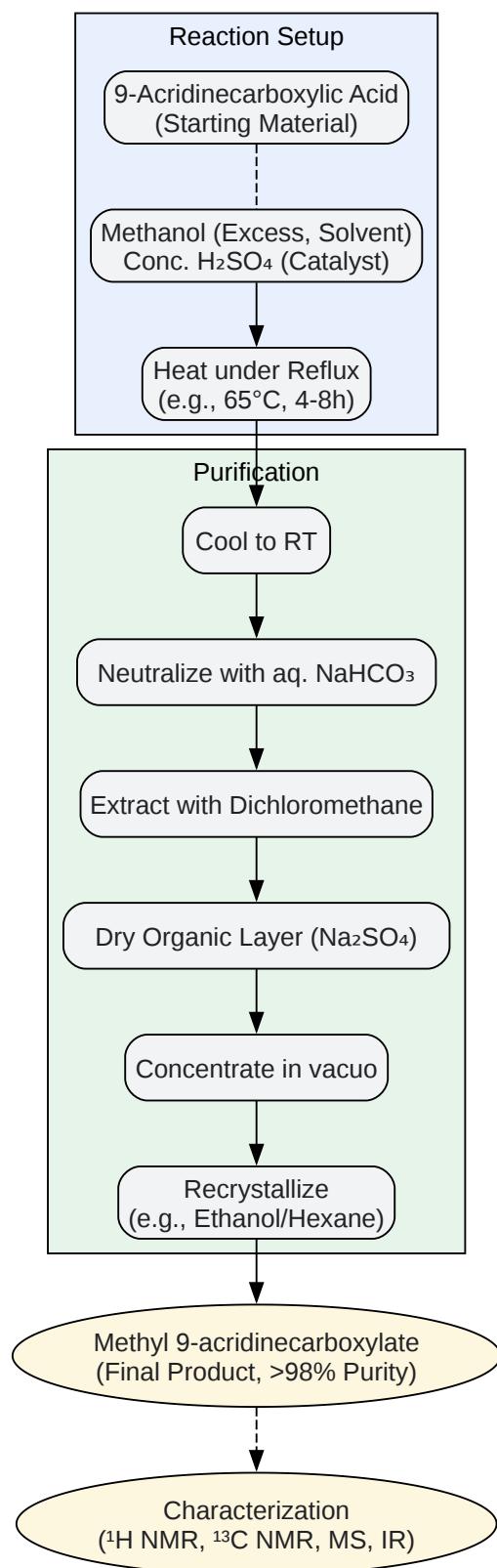
Data Summary Table: Physicochemical Properties

Property	Value	Source(s)
CAS Number	5132-81-0	[1] [2] [4] [5] [6] [7]
Molecular Formula	C ₁₅ H ₁₁ NO ₂	[1] [2] [5] [6] [7]
Molecular Weight	237.25 g/mol	[1] [2] [5] [6] [7]
Appearance	Yellow Solid	[1] [2]
Purity	≥98% (Typical)	[4]
Solubility	Chloroform	[1] [2]
Storage Temperature	Room Temperature (Ambient)	[1] [2] [4] [6]
InChI Key	PGWHWYBRRVQFCI- UHFFFAOYSA-N	[4]

This data is compiled from publicly available supplier information and should be confirmed by lot-specific Certificates of Analysis.

Synthesis and Characterization: A Validated Workflow

Methyl 9-acridinecarboxylate is most reliably synthesized from its carboxylic acid precursor, 9-Acridinecarboxylic acid (CAS: 5336-90-3), via Fischer-Speier esterification.[\[8\]](#) This classic acid-catalyzed reaction is efficient, scalable, and utilizes common laboratory reagents.


Causality in Protocol Design:

The choice of Fischer esterification is based on its robustness and cost-effectiveness for converting carboxylic acids to esters.[\[9\]](#)

- Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[\[4\]](#)[\[9\]](#)[\[10\]](#)

- Reagent Stoichiometry: Methanol is used in large excess. According to Le Châtelier's principle, this drives the reversible reaction toward the formation of the ester product.[8][10] Using methanol as the solvent is a common and effective strategy to achieve this.
- Reaction Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Purification: The workup procedure is designed to remove the acid catalyst (via neutralization with a base like NaHCO_3), excess methanol, and any unreacted starting material. Recrystallization is a crucial final step to obtain a product of high purity, which is essential for any subsequent biological or chemical application.

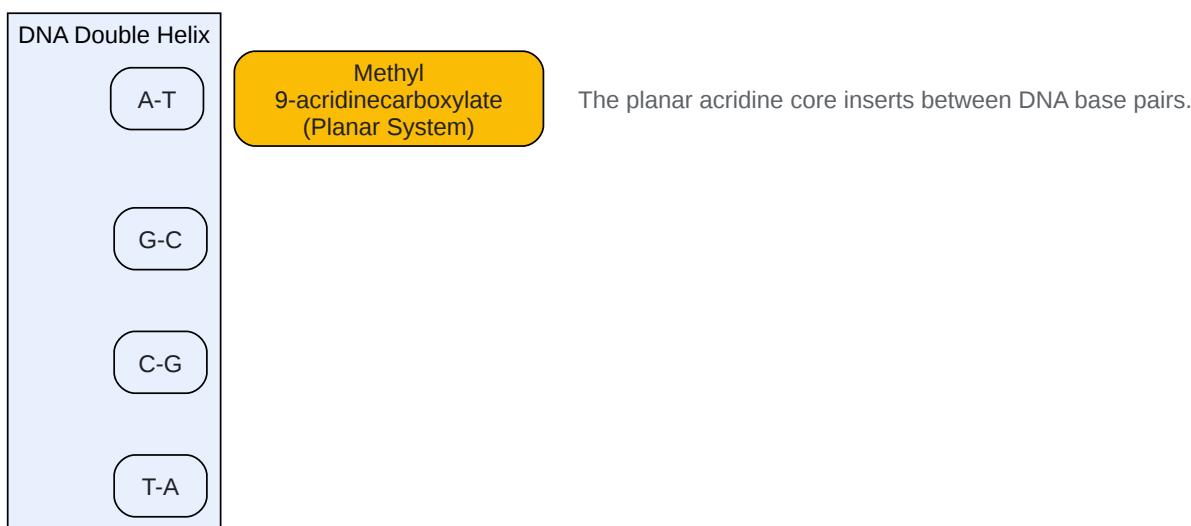
Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Methyl 9-acridinecarboxylate**.

Step-by-Step Synthesis Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9-Acridinecarboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
- Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst. Effervescence will occur.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure **Methyl 9-acridinecarboxylate** as a yellow crystalline solid.
- Characterization (Self-Validation): Confirm the structure and purity of the final product using standard analytical techniques:
 - ^1H NMR: To confirm the presence of aromatic protons of the acridine core and the methyl ester singlet (~4.0 ppm).
 - Mass Spectrometry: To verify the molecular weight ($\text{m/z} = 238.08 [\text{M}+\text{H}]^+$).
 - IR Spectroscopy: To identify the ester carbonyl stretch (~1720 cm^{-1}).


Core Application: A Scaffold for DNA Intercalators

The primary value of **Methyl 9-acridinecarboxylate** in drug development lies in its role as a key intermediate for synthesizing more complex molecules. The acridine scaffold is renowned for its ability to intercalate between the base pairs of DNA.^[11] This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription, which is the basis for the anticancer and antimicrobial activities of many acridine derivatives.^[12]

Mechanism of Action: DNA Intercalation

The planar aromatic rings of the acridine nucleus stack between the rungs of the DNA ladder through π - π stacking interactions. The ester group at the 9-position can be readily converted into amides, hydrazones, or other functional groups to create derivatives with enhanced DNA binding affinity, improved solubility, or additional functionalities for targeting specific cellular machinery.

Diagram: DNA Intercalation Principle

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of DNA intercalation by a planar acridine molecule.

Experimental Protocol: DNA Binding Analysis via Fluorescence Spectroscopy

This protocol describes a general method to assess the DNA binding of an acridine compound using fluorescence spectroscopy. Acridine derivatives are often fluorescent, and their emission properties (intensity, wavelength) can change upon binding to DNA.[11]

- Materials:
 - Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 7.4).
 - **Methyl 9-acridinecarboxylate** stock solution in an appropriate solvent (e.g., DMSO or ethanol), concentration precisely known.
 - Tris-HCl buffer.
 - Quartz cuvettes for fluorometer.
- Rationale:
 - Fluorescence Quenching/Enhancement: Upon intercalation, the quantum yield of the acridine fluorophore can either decrease (quenching) or increase due to the change in its microenvironment (protection from solvent, rigidity).[11] This change is a direct indicator of binding.
 - Titration: By systematically adding increasing amounts of DNA to a fixed concentration of the acridine compound, one can observe progressive changes in the fluorescence spectrum, allowing for the calculation of binding constants (e.g., K_a).
- Procedure:

1. Prepare a solution of **Methyl 9-acridinecarboxylate** in Tris-HCl buffer at a fixed concentration (e.g., 5 μ M). Ensure the final concentration of the organic solvent is low (<1%) to not perturb the DNA structure.
2. Record the fluorescence emission spectrum of this solution (e.g., Excitation at ~380-420 nm, Emission scan ~430-600 nm; optimal wavelengths must be predetermined).
3. Sequentially add small aliquots of the ct-DNA stock solution to the cuvette (e.g., 2-10 μ L at a time).
4. After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-5 minutes.
5. Record the fluorescence emission spectrum after each addition of DNA.
6. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

- Data Analysis & Validation:
 - Plot the fluorescence intensity at the emission maximum (F) versus the concentration of DNA.
 - Correct the data for dilution effects.
 - Use the collected data to fit a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding affinity and stoichiometry. The observation of a systematic change in fluorescence correlated with DNA concentration validates the interaction.

Safety and Handling

As with many heterocyclic compounds used in biological research, appropriate safety precautions are necessary.

- Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).^[4]

- Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[4\]](#)
Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Prospects

Methyl 9-acridinecarboxylate is more than a simple chemical; it is a foundational building block for the development of advanced therapeutic agents and molecular probes. Its straightforward synthesis and the well-established DNA-intercalating properties of its acridine core make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on creating derivatives with enhanced target specificity, reduced toxicity, and novel mechanisms of action that build upon the fundamental properties outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains - RSC Advances

(RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. ["Methyl 9-acridinecarboxylate" CAS number 5132-81-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026406#methyl-9-acridinecarboxylate-cas-number-5132-81-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com